molecular formula C10H9FO3 B15052171 Methyl 5-acetyl-2-fluorobenzoate

Methyl 5-acetyl-2-fluorobenzoate

Cat. No.: B15052171
M. Wt: 196.17 g/mol
InChI Key: AKYXMXLDNGAJMC-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-fluorobenzoate is an organic compound with the molecular formula C₁₀H₉FO₃ It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position, an acetyl group at the 5-position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-acetyl-2-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-acetyl-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the Friedel-Crafts acylation of methyl 2-fluorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the acetyl group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-acetyl-2-fluorobenzoic acid.

    Reduction: 5-(1-hydroxyethyl)-2-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the acetyl group may influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the acetyl group at the 5-position, making it less versatile in certain synthetic applications.

    5-acetyl-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a methyl ester, which can affect its reactivity and solubility.

    Methyl 5-acetylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness

Methyl 5-acetyl-2-fluorobenzoate is unique due to the combination of its functional groups. The presence of both the fluorine atom and the acetyl group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-acetyl-2-fluorobenzoate

InChI

InChI=1S/C10H9FO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

AKYXMXLDNGAJMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

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